An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline: A Key Building Block in Modern Drug Discovery
Foreword: The Strategic Value of Halogenated Anilines
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenated anilines, in particular, serve as exceptionally versatile building blocks, offering a trifecta of reactive handles that empower chemists to construct complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, member of this class: 5-Bromo-2-fluoro-4-methylaniline. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a fluorine atom that can modulate electronic properties and participate in nucleophilic aromatic substitution, and an amino group for further derivatization—makes it a highly sought-after intermediate in the synthesis of high-value compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on the chemical properties, synthesis, reactivity, and applications of this important molecule, with a particular focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is fundamental to its effective utilization in synthesis and application. This section details the key physicochemical and spectroscopic data for 5-Bromo-2-fluoro-4-methylaniline.
Core Chemical Identity
| Property | Value |
| CAS Number | 939549-00-5 [or 627871-16-3 for the 4-fluoro isomer] |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol [1] |
| IUPAC Name | 5-Bromo-2-fluoro-4-methylaniline |
| Synonyms | 3-Bromo-6-fluoro-4-methylaniline |
| Appearance | Solid, typically a pale purple or light yellow powder[2] |
Physical Properties
| Property | Value |
| Melting Point | 86-90 °C[2][3] |
| Boiling Point | Not readily available |
| Solubility | While quantitative data is not extensively published, halogenated anilines generally exhibit good solubility in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Recrystallization is often performed using ethanol or mixtures of ethyl acetate and hexane[4]. |
| pKa | Not readily available, but expected to be in the typical range for substituted anilines (3-5). |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 5-Bromo-2-fluoro-4-methylaniline. Below are the expected key features in various spectroscopic techniques.
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
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Aromatic Protons: Two distinct signals are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other aromatic proton will also exhibit splitting.
-
Amino Protons (-NH₂): A broad singlet is typically observed for the amine protons. The chemical shift of this signal can vary depending on the solvent and concentration.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected.
A representative ¹H NMR characterization is reported as: ¹H NMR (CDCl₃, 300 MHz): δ 6.82 (m, 2H), 3.49 (bs, 2H), 2.11 (s, 3H)[5].
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, seven distinct signals are expected for the seven carbon atoms.
-
Aromatic Carbons: Six signals will be present in the aromatic region. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, amino, and methyl substituents.
-
Methyl Carbon (-CH₃): A single signal in the aliphatic region will correspond to the methyl carbon.
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational modes include:
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.
-
C-F and C-Br Stretching: These vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight calculated with each bromine isotope.
-
Fragmentation: Common fragmentation pathways for anilines include the loss of a hydrogen atom from the amine group and cleavage of the methyl group.
Synthesis of 5-Bromo-2-fluoro-4-methylaniline
The synthesis of 5-Bromo-2-fluoro-4-methylaniline can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and considerations for process safety and environmental impact.
Route 1: Reduction of a Nitroaromatic Precursor
A common and reliable method involves the reduction of a corresponding nitro-substituted aromatic compound. This multi-step synthesis typically starts from a commercially available substituted toluene.
Caption: Reduction of a nitroaromatic precursor to synthesize 5-Bromo-2-fluoro-4-methylaniline.
Experimental Protocol:
A general procedure for the synthesis of 5-bromo-4-fluoro-2-methylaniline from 2-nitro-4-bromo-5-fluorotoluene is as follows[5]:
-
A mixture of iron powder (4 equivalents) and ammonium chloride (1.2 equivalents) in water is heated to reflux for 30 minutes.
-
4-bromo-3-fluoro-6-nitrotoluene (1 equivalent) is slowly added to the hot mixture.
-
The reaction mixture is refluxed for an extended period (e.g., 48 hours) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-bromo-4-fluoro-2-methylaniline.
This method is often favored for its use of inexpensive and relatively safe reducing agents. However, the long reaction times and the generation of iron oxide waste are drawbacks, particularly for large-scale production.
Alternative Synthetic Strategies
Other potential synthetic routes that leverage different chemical transformations include:
-
Electrophilic Bromination of a Fluorinated Aniline: Starting from 2-fluoro-4-methylaniline, electrophilic bromination could be employed. The directing effects of the activating amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group: A precursor such as 5-bromo-2-methyl-4-nitroaniline could potentially undergo nucleophilic aromatic substitution of the nitro group with a fluoride source. This reaction typically requires an activated aromatic ring and polar apathetic solvents at elevated temperatures.
The development of greener synthetic methodologies for halogenated anilines is an active area of research, with a focus on reducing the use of hazardous reagents and solvents[1].
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 5-Bromo-2-fluoro-4-methylaniline makes it a versatile building block in organic synthesis[2][4]. The bromine, fluorine, and amino groups each offer distinct opportunities for chemical modification.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-methylaniline.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add 5-Bromo-2-fluoro-4-methylaniline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove the catalyst and inorganic salts.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
This powerful reaction enables the formation of a new C-N bond, providing access to a diverse range of substituted anilines.
Caption: General scheme for the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-4-methylaniline.
General Protocol:
-
In an inert atmosphere glovebox or under a stream of inert gas, combine 5-Bromo-2-fluoro-4-methylaniline (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
After cooling, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the electron-withdrawing nature of the bromo- and potentially other substituents, can undergo nucleophilic aromatic substitution with strong nucleophiles. This provides a route to introduce other functional groups at the 2-position. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Reactions of the Amino Group
The primary amino group is a versatile handle for a wide array of chemical transformations, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Application in Drug Discovery: A Key Intermediate for SIRT6 Activators
A significant and high-value application of 5-Bromo-2-fluoro-4-methylaniline is its use as a crucial intermediate in the synthesis of small-molecule activators of Sirtuin 6 (SIRT6)[2][7]. SIRT6 is an NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, metabolism, and inflammation, making it an attractive therapeutic target for a range of diseases, including cancer and age-related disorders.
The Role of 5-Bromo-2-fluoro-4-methylaniline in SIRT6 Activators
Several potent and selective SIRT6 activators, such as the MDL series of compounds (e.g., MDL-800, MDL-801), incorporate the 5-Bromo-2-fluoro-4-methylaniline moiety[2]. In these molecules, this fragment is typically attached to a central scaffold, often via a sulfonamide linkage.
The specific substitution pattern of 5-Bromo-2-fluoro-4-methylaniline is believed to be crucial for the binding and activity of these SIRT6 activators. While detailed structure-activity relationship (SAR) studies are ongoing, the following contributions of the substituents can be hypothesized:
-
Bromine Atom: The bromine atom can participate in halogen bonding interactions with the protein, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. It can also serve as a handle for further synthetic modifications to explore the SAR.
-
Fluorine Atom: The highly electronegative fluorine atom can modulate the electronic properties of the aromatic ring, influencing its pKa and its ability to participate in hydrogen bonding or other electrostatic interactions. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Methyl Group: The methyl group provides a lipophilic contact point and can influence the orientation of the molecule within the binding pocket of the enzyme.
Molecular modeling and co-crystal structures of SIRT6 with its activators will provide more definitive insights into the precise role of the 5-Bromo-2-fluoro-4-methylaniline fragment in mediating the activation of the enzyme.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-fluoro-4-methylaniline.
-
Hazard Classification: This compound is generally classified as harmful if swallowed and may cause skin and eye irritation[1].
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-fluoro-4-methylaniline is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the construction of complex and biologically active molecules. The growing interest in SIRT6 as a therapeutic target has further highlighted the importance of this compound as a key intermediate for the development of novel activators. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of empowering researchers to fully leverage the synthetic potential of this important molecule.
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